2-Methoxy-6-vinylnaphthalene

Overview

Description

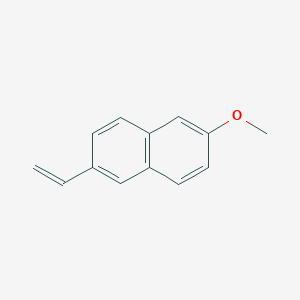

2-Methoxy-6-vinylnaphthalene is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon and a vinyl group is attached to the sixth carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-vinylnaphthalene typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Methoxylation: The naphthalene undergoes a methoxylation reaction to introduce the methoxy group at the second position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

Vinylation: The methoxylated naphthalene is then subjected to a vinylation reaction to introduce the vinyl group at the sixth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-vinylnaphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule. Hydrogenation using palladium on carbon is a typical method.

Substitution: The methoxy and vinyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide, electrophiles like bromine or chlorine.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Ethyl derivatives, reduced naphthalene derivatives.

Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methoxy-6-vinylnaphthalene is in organic synthesis, particularly in creating complex molecules.

Methods of Application

- Synthesis : The compound can be synthesized through dehydration reactions using catalysts such as KHSO₄. For example, it has been produced from 2-(1-naphthyl) and 2-(2-naphthyl) ethanol with a yield of approximately 50%.

- Enantioselective Hydrocyanation : Recent studies have demonstrated its use in enantioselective hydrocyanation processes utilizing electrocatalytic strategies. This method combines cobalt-mediated hydrogen-atom transfer with copper-promoted radical cyanation, yielding highly enantioselective products without requiring stoichiometric oxidants .

Materials Science

The compound also finds applications in materials science, particularly in the development of organic solar cells.

Methods of Application

- Active Layer in Solar Cells : In photovoltaic applications, this compound can be incorporated into the active layer of organic solar cells, which may enhance their efficiency depending on formulation and processing conditions.

Environmental Applications

In environmental chemistry, this compound has been identified as a degradation product in photocatalytic processes aimed at removing pollutants from wastewater.

Studies and Findings

- In studies involving the photocatalytic degradation of naproxen (a common pharmaceutical contaminant), this compound was detected as one of the degradation products when using titanium dioxide-based photocatalysts under visible light . This indicates its potential role in environmental remediation strategies.

The biological implications of this compound have garnered attention due to its potential pharmacological properties.

Research Insights

- Its interaction with biological systems has been explored, particularly concerning its effects on cellular processes and potential therapeutic applications. The compound's structural characteristics may influence its biological activity, warranting further investigation into its pharmacokinetics and pharmacodynamics .

Agricultural Applications

Similar compounds have been investigated for their use in agriculture, including as pesticides or growth regulators.

Methods of Application

- If employed as a pesticide, it could be applied in diluted forms to crops to assess its efficacy in pest control. The specific outcomes would depend on concentration and application methods.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-vinylnaphthalene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-1-vinylnaphthalene: Similar structure but with the vinyl group at the first position.

6-Methoxy-2-vinylnaphthalene: Similar structure but with the methoxy and vinyl groups swapped.

2-Methoxy-6-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

2-Methoxy-6-vinylnaphthalene is unique due to the specific positioning of the methoxy and vinyl groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

2-Methoxy-6-vinylnaphthalene (CAS Number: 63444-51-9) is a synthetic organic compound derived from naphthalene, characterized by a methoxy group at the 2-position and a vinyl group at the 6-position. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Molecular Formula : C13H12O

- Molecular Weight : 196.24 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 403.9 ± 20.0 °C at 760 mmHg

- Melting Point : 157 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within biological systems:

- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity and influencing several cellular processes.

- Pathways Involved : It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- In vitro assays showed that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

- A notable study reported that the compound inhibits the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1/S checkpoint .

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated:

- IC50 Value : Approximately 25 µM after 48 hours.

- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Case Study 2: Inhibition of Inflammatory Cytokines

A study focusing on the anti-inflammatory effects of the compound involved treating RAW264.7 macrophages with lipopolysaccharide (LPS) in the presence of this compound:

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed.

- : The compound effectively mitigates LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent .

Research Findings

Q & A

Basic Research Question: What are the critical parameters for safe handling and storage of 2-Methoxy-6-vinylnaphthalene in laboratory settings?

Methodological Answer:

- Handling: Avoid skin/eye contact; use PPE (gloves, goggles, lab coat) and localized exhaust ventilation .

- Storage: Store in sealed glass containers away from light at room temperature. Incompatible with strong oxidizers; ensure secondary containment .

- Waste Management: Segregate waste and consult institutional guidelines for hazardous chemical disposal.

Supporting Data:

| Parameter | Specification | Source |

|---|---|---|

| Stability | Light-sensitive | |

| Incompatible Agents | Strong oxidizers | |

| Recommended Packaging | Glass |

Basic Research Question: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) for molecular weight confirmation. Cross-reference with NIST spectral libraries .

- Chromatography: Pair GC-MS with non-polar columns (e.g., DB-5) for volatile analysis. Validate retention indices against known standards.

- Nuclear Magnetic Resonance (NMR): Prioritize - and -NMR to resolve methoxy and vinyl group signals. Compare with SpectraBase entries (InChIKey: LUZDYPLAQQGJEA) .

Key Considerations:

- For trace impurities, use high-resolution MS (HRMS) with a resolution >20,000.

- Validate spectral matches using multiple databases to mitigate misidentification .

Advanced Research Question: How to design controlled exposure studies to assess this compound toxicity?

Methodological Answer:

Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :

Dose Randomization: Ensure administered doses are randomized and allocation concealed to minimize selection bias .

Blinding: Blind researchers/subjects to exposure groups to reduce performance/detection bias .

Outcome Metrics: Include systemic endpoints (hepatic, renal, respiratory) and use standardized data extraction forms (Table C-2) .

Risk of Bias Mitigation:

| Bias Type | Mitigation Strategy | Source |

|---|---|---|

| Selection Bias | Randomize dose allocation and conceal groups | |

| Attrition Bias | Ensure >90% data completeness | |

| Detection Bias | Use validated exposure/outcome assays |

Advanced Research Question: How to resolve contradictions in toxicological data across studies on naphthalene derivatives?

Methodological Answer:

Apply evidence-rating criteria from the Toxicological Profile :

Assess Bias: Classify studies by confidence levels (High to Very Low) based on randomization, blinding, and data completeness .

Evaluate Inconsistency: Quantify heterogeneity using I² statistics. If I² >50%, downgrade confidence by one level .

Address Indirectness: Ensure animal models (e.g., rodents) align with human exposure routes (inhalation/oral) and biological relevance .

Case Example:

If two studies report conflicting hepatotoxicity results:

- Step 1: Check if bias (e.g., unblinded outcome assessment) explains discrepancies .

- Step 2: Reconcile differences via sensitivity analysis or subgroup stratification (e.g., dose-response vs. acute exposure).

Advanced Research Question: What computational methods predict this compound’s reactivity in polymerization or photodegradation?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess vinyl group reactivity and methoxy substituent effects.

- QSAR Models: Train models using naphthalene derivatives’ logP and Hammett constants to predict degradation pathways.

- Photostability Testing: Expose to UV-Vis light (λ=254–365 nm) and monitor degradation via HPLC-MS .

Validation:

Properties

IUPAC Name |

2-ethenyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQUMYDUFBBKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345299 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-51-9 | |

| Record name | 2-Methoxy-6-vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.